N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide
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Overview
Description
N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide is a chemical compound that belongs to the class of thiazole derivatives
Preparation Methods
The synthesis of N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with benzenecarbohydrazide under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide can be compared with other thiazole derivatives such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has similar structural features but different substituents, leading to variations in its biological activity.
N-(4-(4-Fluorophenyl)-1,3-thiazol-2(3H)-ylidene)-3-(trifluoromethyl)aniline: This compound has a different functional group, which may result in different chemical and biological properties.
4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]aniline: This compound has an aniline group instead of a carbohydrazide group, which can affect its reactivity and applications.
Properties
IUPAC Name |
N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-13-8-6-11(7-9-13)14-10-22-16(18-14)20-19-15(21)12-4-2-1-3-5-12/h1-10H,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHZEQKVTVRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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